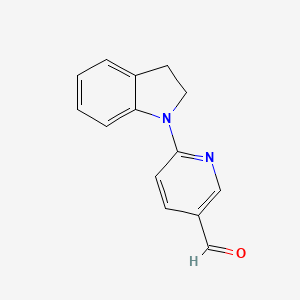
3-(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with an oxadiazole ring and a dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Substitution on the Pyridine Ring: The pyridine ring can be functionalized through various substitution reactions, such as halogenation or nitration, followed by reduction or nucleophilic substitution to introduce the desired substituents.
Coupling Reactions: The final step involves coupling the oxadiazole ring with the pyridine ring, often using palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or amines.
Wissenschaftliche Forschungsanwendungen
3-(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Wirkmechanismus
The mechanism of action of 3-(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular functions. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound shares a similar pyridine ring structure but differs in the substituents attached to the ring.
3-(2,5-Dichlorophenyl)-1,2,4-oxadiazole: This compound lacks the pyridine ring but contains the oxadiazole and dichlorophenyl groups.
Uniqueness
3-(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C13H8Cl2N4O |
|---|---|
Molekulargewicht |
307.13 g/mol |
IUPAC-Name |
3-[3-(2,5-dichlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C13H8Cl2N4O/c14-7-3-4-10(15)9(6-7)12-18-13(20-19-12)8-2-1-5-17-11(8)16/h1-6H,(H2,16,17) |
InChI-Schlüssel |
HKOJKUCVGKMOBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)N)C2=NC(=NO2)C3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


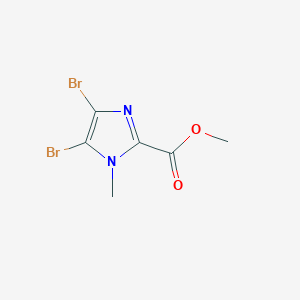



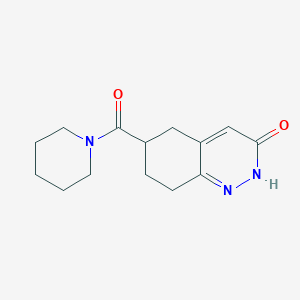
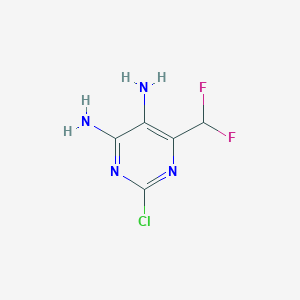
![4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11793835.png)
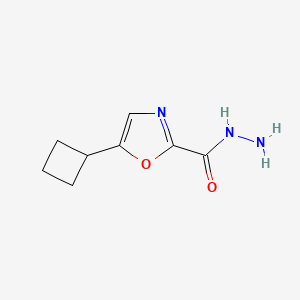


![5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride](/img/structure/B11793845.png)


